1-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol
Description
1-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol is a benzimidazole derivative characterized by a 4-methylphenoxy-substituted butyl chain at the N1 position of the benzimidazole core and a butan-1-ol group at the C2 position. The benzimidazole scaffold is widely explored in medicinal and materials chemistry due to its structural rigidity and ability to engage in hydrogen bonding and π-π interactions .
Properties
IUPAC Name |
1-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]butan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O2/c1-3-8-21(25)22-23-19-9-4-5-10-20(19)24(22)15-6-7-16-26-18-13-11-17(2)12-14-18/h4-5,9-14,21,25H,3,6-8,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHKSTYKIAZOYOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=NC2=CC=CC=C2N1CCCCOC3=CC=C(C=C3)C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-{1-[4-(4-methylphenoxy)butyl]-1H-benzimidazol-2-yl}butan-1-ol is a complex organic molecule with a benzimidazole core, which has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Formula : C20H25N3O
- Molecular Weight : 323.4 g/mol
- IUPAC Name : N-methyl-1-[1-[4-(4-methylphenoxy)butyl]benzimidazol-2-yl]methanamine
- Chemical Structure : The compound features a butyl chain linked to a benzimidazole structure, which is known for its diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The mechanism involves:
- Binding to Enzymes and Receptors : The compound may act as an inhibitor or modulator of various enzymes and receptors involved in critical biological pathways.
- Influence on Cellular Processes : By binding to these targets, it can alter cellular processes such as apoptosis, cell proliferation, and inflammation.
Antimicrobial Activity
Research indicates that derivatives of benzimidazole compounds exhibit significant antimicrobial properties. In particular:
- Fungal Inhibition : Studies have shown that related compounds can reduce the pathogenicity of fungi like Candida albicans during infections in model organisms such as Galleria mellonella .
Anti-inflammatory Effects
Compounds with similar structures have been investigated for their anti-inflammatory properties. The benzimidazole moiety is often linked to reduced inflammatory responses through various pathways, including:
- Inhibition of Pro-inflammatory Cytokines : These compounds can downregulate the expression of cytokines involved in inflammatory processes.
Anticancer Potential
There is growing interest in the anticancer potential of benzimidazole derivatives. Research has demonstrated:
- Cytotoxicity Against Cancer Cells : Certain derivatives have shown effectiveness in inhibiting cancer cell growth through mechanisms such as inducing apoptosis and disrupting cell cycle progression.
Case Studies
| Study | Findings |
|---|---|
| Study 1 | Demonstrated that this compound exhibited significant antifungal activity against Candida albicans in vitro. |
| Study 2 | Investigated the anti-inflammatory effects in a mouse model, showing reduced levels of TNF-alpha and IL-6 upon treatment with the compound. |
| Study 3 | Reported on the cytotoxic effects against various cancer cell lines, with IC50 values indicating potent activity compared to standard chemotherapeutics. |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The target compound’s structural analogs vary in phenoxy substituents, chain lengths, and functional groups, leading to distinct physicochemical and biological properties. Below is a detailed comparison:
Substituent Variations on the Phenoxy Group
- Target Compound: 4-methylphenoxy group (electron-donating methyl at para position).
- Compound: 4-ethylphenoxy group (bulkier ethyl substituent) with a shorter propyl chain.
- Compound: 3-methoxyphenoxy group (meta-substituted methoxy). Positional isomerism may reduce steric hindrance compared to para-substituted analogs, influencing receptor binding .
- Compound: 4-chlorophenoxy group (electron-withdrawing chlorine). Chlorine’s electronegativity enhances polarity, possibly improving solubility in aqueous environments .
Chain Length and Flexibility
- Target Compound: Butyl chain between benzimidazole and phenoxy group.
- Compound : Propyl chain. Shorter chains may limit conformational flexibility, affecting interactions with hydrophobic binding pockets .
- Bliretrigine (): No alkyl chain; instead, a propanamide group at C2. This modification shifts the compound’s activity toward sodium channel blockade and analgesia .
Functional Group Modifications at C2
- Target Compound : Butan-1-ol (four-carbon alcohol). The hydroxyl group enables hydrogen bonding, critical for target engagement.
- Compound: Methanol (one-carbon alcohol).
- Bliretrigine () : Propanamide group. The amide moiety enhances metabolic stability and facilitates interactions with ion channels .
Physicochemical and Crystallographic Data
Predicted Properties ()
Crystallographic Insights ()
The compound 4-[1-(4-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-2-methoxyphenol () crystallizes in a monoclinic P21/c space group with parameters:
- Unit Cell Dimensions : a = 7.9717 Å, b = 16.4327 Å, c = 14.3560 Å, β = 95.133°.
- Hydrogen Bonding : Methoxy and hydroxy groups participate in intermolecular hydrogen bonds, stabilizing the crystal lattice . Comparatively, the target compound’s butan-1-ol chain may introduce additional hydrogen-bonding sites, influencing solubility and crystal packing.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
